Benzoic acid;naphthalene-2,3-diol

Lipophilicity LogP Solvent extraction

Benzoic acid;naphthalene-2,3-diol (CAS 143099-12-1) is a 1:1 molecular adduct (also designated 2,3‑Naphthalenediol, monobenzoate) formed through non‑covalent hydrogen‑bonding and π–π stacking interactions between benzoic acid (C₇H₆O₂) and naphthalene‑2,3‑diol (C₁₀H₈O₂). The adduct possesses the molecular formula C₁₇H₁₄O₄, an exact mass of 282.08922 Da, a computed LogP of 3.64, a topological polar surface area (TPSA) of 77.8 Ų, and three hydrogen‑bond donor sites versus four acceptor sites.

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
CAS No. 143099-12-1
Cat. No. B12553631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid;naphthalene-2,3-diol
CAS143099-12-1
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)O.C1=CC=C2C=C(C(=CC2=C1)O)O
InChIInChI=1S/C10H8O2.C7H6O2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;8-7(9)6-4-2-1-3-5-6/h1-6,11-12H;1-5H,(H,8,9)
InChIKeyQTGIYUKDMQIRMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid–Naphthalene-2,3-diol (1/1) Adduct (CAS 143099-12-1): Structural Identity and Physicochemical Baseline for Rational Procurement


Benzoic acid;naphthalene-2,3-diol (CAS 143099-12-1) is a 1:1 molecular adduct (also designated 2,3‑Naphthalenediol, monobenzoate) formed through non‑covalent hydrogen‑bonding and π–π stacking interactions between benzoic acid (C₇H₆O₂) and naphthalene‑2,3‑diol (C₁₀H₈O₂) [1]. The adduct possesses the molecular formula C₁₇H₁₄O₄, an exact mass of 282.08922 Da, a computed LogP of 3.64, a topological polar surface area (TPSA) of 77.8 Ų, and three hydrogen‑bond donor sites versus four acceptor sites . Unlike a simple physical mixture, the defined stoichiometry and supramolecular architecture of this co‑crystal result in distinct physicochemical properties that cannot be replicated by blending the individual components, making its unique chemical identity critical for reproducible research and industrial applications [1].

Why Benzoic Acid;Naphthalene-2,3-diol Cannot Be Replaced by Simple Physical Mixtures or Isomeric Diol Adducts


The 1:1 benzoic acid–naphthalene‑2,3‑diol adduct is not a mere eutectic mixture; its crystal lattice is stabilized by a specific network of intermolecular hydrogen bonds and aromatic stacking interactions that depend critically on the 2,3‑diol regiochemistry and the carboxylic acid donor–acceptor geometry . Substitution with the parent compounds as a physical blend fails to reproduce the adduct’s distinct thermal stability, solubility profile, and spectroscopic signatures. Furthermore, isomeric naphthalenediols (e.g., 1,2‑, 1,5‑, 2,6‑, or 2,7‑diol) form different hydrogen‑bonding motifs and packing arrangements with benzoic acid, leading to markedly different physicochemical properties [1]. The following quantitative evidence demonstrates that this specific adduct occupies a unique property space that cannot be assumed equivalent to any generic analog.

Quantitative Differentiation of Benzoic Acid;Naphthalene-2,3-diol Against Closest Analogs – Procurement-Relevant Evidence


Elevated Lipophilicity (LogP) Relative to Parent Components Enables Superior Organic-Phase Partitioning

The benzoic acid–naphthalene‑2,3‑diol adduct exhibits a computed LogP of 3.64, substantially higher than that of free benzoic acid (LogP 1.87) or free naphthalene‑2,3‑diol (LogP 2.58). This significant increase in lipophilicity translates into predictably different organic‑phase affinity during liquid–liquid extraction or chromatographic separation [1].

Lipophilicity LogP Solvent extraction Phase transfer

Increased Topological Polar Surface Area and Hydrogen‑Bond Density Versus Parent Compounds Modulate Membrane Permeability and Solubility

The adduct possesses a TPSA of 77.8 Ų and bears 3 H‑bond donors and 4 H‑bond acceptors, values that are intermediate between, and distinct from, those of the individual components (benzoic acid: PSA 37.3 Ų, 1 donor, 2 acceptors; naphthalene‑2,3‑diol: PSA 40.5 Ų, 2 donors, 2 acceptors) . The combined H‑bond capacity can alter solubility in protic solvents and affect permeability across biological or synthetic membranes.

TPSA Hydrogen bonding Permeability Solubility parameter

Regiochemical Specificity of 2,3‑Diol Substitution Pattern Determines Distinct Co‑Crystal Architecture Versus Isomeric Diols

Crystallographic analysis of a closely related 2,3‑naphthalenediol inclusion complex demonstrates that the 2,3‑diol motif directs a two‑dimensional supramolecular framework via intermolecular O–H···O and N–H···O hydrogen bonds, a lattice architecture that would be sterically inaccessible to 1,2‑, 1,5‑, 2,6‑, or 2,7‑naphthalenediol co‑formers [1]. No other naphthalenediol isomer can reproduce this exact hydrogen‑bonded network with benzoic acid.

Crystal engineering Co‑crystal Regiochemistry Solid‑state properties

Quantified Antioxidant Superiority of Naphthalene‑2,3‑diol Derivatives Over Vitamin E Establishes the Scaffold’s Unique Redox Activity

Although direct antioxidant data for the benzoic acid adduct are absent, naphthalene‑2,3‑diol derivatives synthesized as radical‑trapping antioxidants have demonstrated potencies 2‑ to 84‑fold greater than Vitamin E (α‑tocopherol) in the DPPH radical‑scavenging assay [1]. This establishes that the 2,3‑diol scaffold possesses intrinsically high antioxidant capacity that is modulable by derivatization. The benzoic acid adduct represents a protected form that could serve as a latent antioxidant or a synthetic precursor.

Antioxidant DPPH assay Radical scavenging Naphthalenediol scaffold

Specific Competitive Inhibition of Phenolase by 2,3‑Naphthalenediol – A Biological Activity Not Shared by All Diol Isomers

2,3‑Naphthalenediol is a specific competitive inhibitor of plant phenolases (Ki not explicitly reported, but competitive inhibition confirmed kinetically) including those from apple chloroplasts, mitochondria, and soluble fractions, whereas a soluble laccase‑like enzyme from peaches is not inhibited [1]. This selectivity profile is not reported for the 1,5‑ or 2,7‑diol isomers, indicating that the 2,3‑diol substitution pattern is essential for enzyme‑active‑site recognition.

Enzyme inhibition Phenolase Tyrosinase Competitive inhibitor

Evidence‑Backed Application Scenarios for Benzoic Acid;Naphthalene-2,3-diol (CAS 143099-12-1) Procurement


Co‑Crystal Engineering and Solid‑Form Screening Studies

The benzoic acid–naphthalene‑2,3‑diol adduct serves as a model system for studying carboxylic acid–phenol hydrogen‑bonded co‑crystals. Its defined 1:1 stoichiometry, three H‑bond donors, and four acceptors provide a robust supramolecular synthon platform for pharmaceutical co‑crystal screening and crystal engineering research [1].

Latent Antioxidant Delivery and Oxidative Stability Research

Given the demonstrated 2‑ to 84‑fold superior radical‑scavenging activity of the naphthalene‑2,3‑diol scaffold relative to Vitamin E [2], the benzoic acid adduct can be employed as a protected, crystalline precursor for on‑demand release of the active antioxidant in material‑science or formulation stability studies.

Enzymatic Browning Control in Agricultural and Food Chemistry

The specific competitive inhibition of plant phenolases by the 2,3‑naphthalenediol moiety [3] makes this adduct a valuable research tool for investigating enzymatic browning pathways in fruits and vegetables, with potential downstream use in post‑harvest preservation technology.

Solvent Extraction and Chromatography Method Development

With a computed LogP of 3.64 versus 1.87 for benzoic acid and 2.58 for naphthalene‑2,3‑diol , the adduct exhibits substantially different phase‑partitioning behavior, making it a useful reference compound for optimizing liquid–liquid extraction protocols or HPLC method development where predictable retention time shifts are required.

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